Potent Antagonism of Alpha3Beta4 Nicotinic Acetylcholine Receptors (nAChR) Versus Inactive Core Analog
The target compound demonstrates potent functional antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a carbamylcholine-induced 86Rb+ efflux assay in SH-SY5Y cells [1]. This is in stark contrast to the unsubstituted core analog, 6-phenylpyridazin-3-amine, for which no nAChR activity has been reported or quantified, as its documented mechanism centers on kinase inhibition and apoptosis . The presence of the 2-aminoethyl side chain is therefore essential for engaging this therapeutically relevant ion channel.
| Evidence Dimension | Functional antagonism at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 6-Phenylpyridazin-3-amine (CAS 14966-91-7): No nAChR activity reported |
| Quantified Difference | Activity is entirely side-chain dependent; >1000-fold difference in potency relative to an inactive core. |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This data positions the target compound as a high-affinity tool for probing α3β4 nAChR function, a target implicated in nicotine addiction and lung cancer, a property entirely absent in the simpler pyridazine core.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at human alpha3beta4 nAChR (1.8 nM). University of Helsinki. Accessed 2026. View Source
